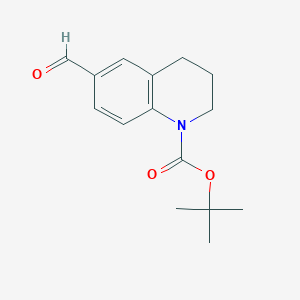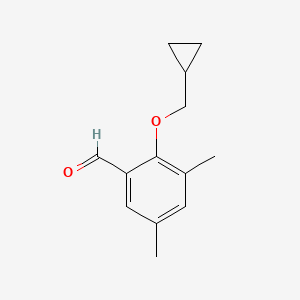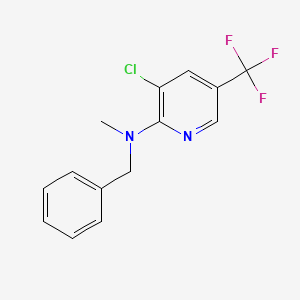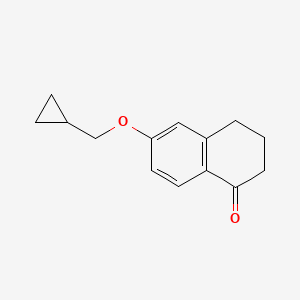![molecular formula C13H17FN2O B1464913 [1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine CAS No. 1018257-69-6](/img/structure/B1464913.png)
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine” can be represented by the InChI code:1S/C14H16FNO3/c15-12-5-3-11 (4-6-12)14 (19)16-7-1-2-10 (9-16)8-13 (17)18/h3-6,10H,1-2,7-9H2, (H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . Its molecular weight is 265.28 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structural exploration of bioactive heterocycles, such as those involving fluorobenzoyl piperidine derivatives, have shown significant antiproliferative activity. These compounds have been characterized using various spectroscopic techniques and their molecular structures stabilized by inter and intra-molecular hydrogen bonds, indicating their stability and potential bioactivity (Benaka Prasad et al., 2018).
Antipsychotic Potential
- Research on conformationally constrained butyrophenones, including those with a 4-(p-fluorobenzoyl)piperidine moiety, has revealed these compounds' affinity for dopamine and serotonin receptors. Their evaluation as antipsychotic agents through in vitro assays suggests potential effectiveness in treating psychosis (Raviña et al., 2000).
Bone Disorders Treatment
- A high-throughput screening campaign led to the discovery of a compound targeting the Wnt beta-catenin cellular messaging system, indicating a potential treatment pathway for bone disorders. This compound showed a dose-dependent increase in trabecular bone formation rate in animal models, suggesting its use in treating osteoporosis and related conditions (Pelletier et al., 2009).
Anti-Cancer Activity
- The development of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity has been reported. These compounds, synthesized through various reactions, have shown to be effective against human cancer cell lines at low concentrations compared to traditional chemotherapy drugs, highlighting their potential as therapeutic agents (Hammam et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Propriétés
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-3-11(4-6-12)13(17)16-7-1-2-10(8-15)9-16/h3-6,10H,1-2,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTBOGJKGIZTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464843.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464845.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanamine](/img/structure/B1464847.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1464848.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1464850.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464851.png)
![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)